

In-Depth Technical Guide: 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Palmitoyl-2-linoleoyl-rac-glycerol**

Cat. No.: **B13849139**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Palmitoyl-2-linoleoyl-rac-glycerol**, a diacylglycerol (DAG) of significant interest in cellular signaling research. This document outlines its chemical identity, physicochemical properties, and its crucial role as a second messenger in signal transduction pathways, with a focus on the activation of Protein Kinase C (PKC).

Chemical Identity and Properties

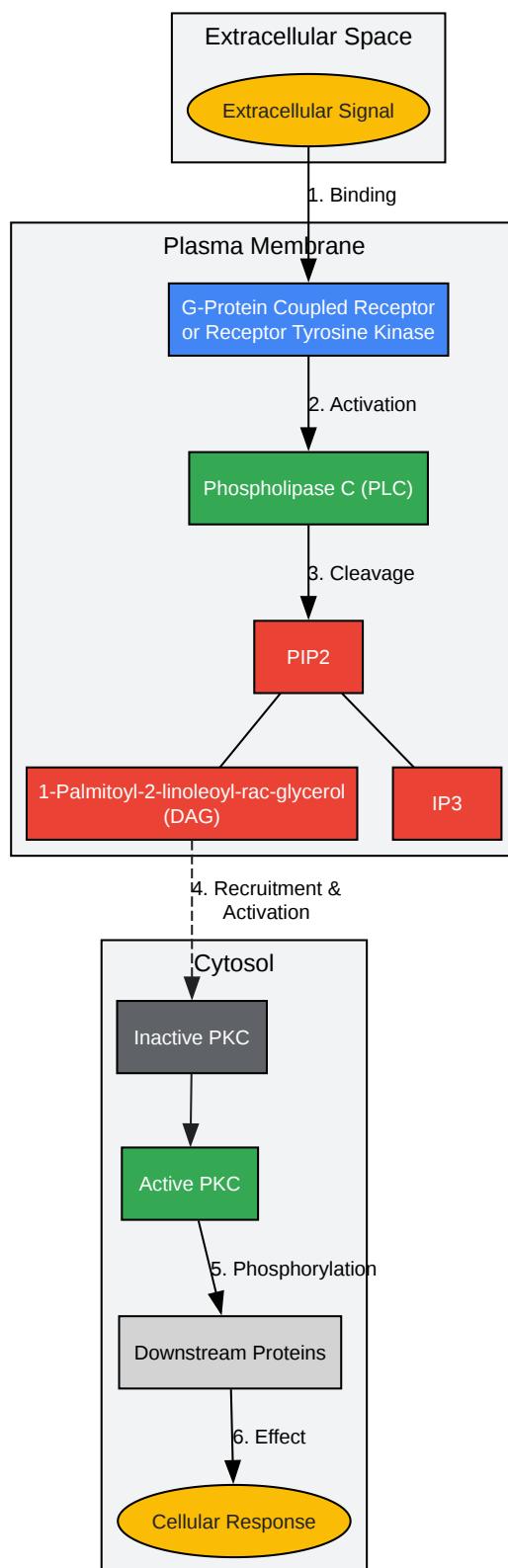
1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol where the glycerol backbone is esterified with palmitic acid at the sn-1 position and linoleic acid at the sn-2 position. The "rac" designation indicates that it is a racemic mixture of the stereoisomers. While a specific CAS number for this compound is not readily available in common chemical databases, its identity is well-established.

Synonyms:

- DG 34:2[1]
- 1-Hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-rac-glycerol

Quantitative Data

The following table summarizes the key physicochemical properties of **1-Palmitoyl-2-linoleoyl-rac-glycerol**, primarily based on computed data from publicly available databases.


Property	Value	Source
Molecular Formula	C ₃₇ H ₆₈ O ₅	PubChem[1]
Molecular Weight	592.9 g/mol	PubChem[1]
IUPAC Name	[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate	PubChem[1]
Topological Polar Surface Area	72.8 Å ²	PubChem[1]
Complexity	642	PubChem[1]

Role in Cellular Signaling

Diacylglycerols like **1-Palmitoyl-2-linoleoyl-rac-glycerol** are critical lipid second messengers. [2][3] Their primary function is to activate Protein Kinase C (PKC), a family of enzymes that control various cellular processes by phosphorylating other proteins.[4][5] The generation of DAG at the cell membrane is a key step in many signal transduction pathways, often initiated by the activation of phospholipase C (PLC) enzymes.[6]

Diacylglycerol-Mediated Signaling Pathway

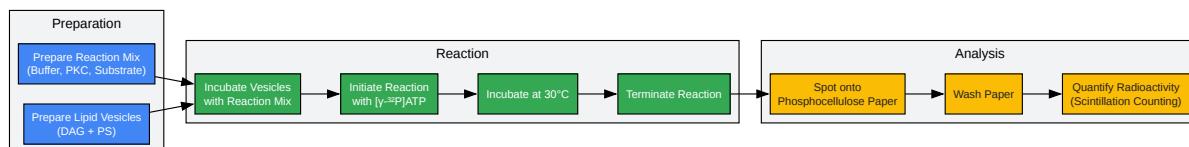
The canonical pathway involving DAG is its activation of PKC. This process is fundamental to cellular responses to a wide range of extracellular stimuli. Imbalances in DAG signaling have been implicated in various diseases, including cancer and insulin resistance.[6][7][8]

[Click to download full resolution via product page](#)

Diagram 1: Diacylglycerol-mediated activation of Protein Kinase C.

Experimental Protocols

Due to the specificity of **1-Palmitoyl-2-linoleoyl-rac-glycerol**, detailed experimental protocols are not widely published. However, a general methodology for assessing the activity of diacylglycerols in a key downstream application, such as an *in vitro* Protein Kinase C activity assay, is provided below. This protocol can be adapted for specific research needs.


In Vitro Protein Kinase C (PKC) Activity Assay

This experiment aims to determine if a diacylglycerol, such as **1-Palmitoyl-2-linoleoyl-rac-glycerol**, can activate PKC *in vitro*.

Materials:

- Purified, recombinant PKC isoform (e.g., PKC α , PKC β , PKC γ)
- **1-Palmitoyl-2-linoleoyl-rac-glycerol**
- Phosphatidylserine (PS)
- PKC substrate peptide (e.g., a peptide with a PKC phosphorylation consensus sequence)
- [γ -³²P]ATP
- Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)
- Kinase reaction termination buffer (e.g., phosphoric acid)
- Phosphocellulose paper
- Scintillation counter and vials

Workflow:

[Click to download full resolution via product page](#)

Diagram 2: Experimental workflow for an in vitro PKC activity assay.

Methodology:

- Preparation of Lipid Vesicles:
 - Co-solubilize **1-Palmitoyl-2-linoleoyl-rac-glycerol** and phosphatidylserine in chloroform.
 - Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
 - Hydrate the film with assay buffer and sonicate to form small unilamellar vesicles.
- Kinase Reaction:
 - In a microcentrifuge tube, combine the assay buffer, purified PKC enzyme, and the substrate peptide.
 - Add the prepared lipid vesicles to the reaction mixture.
 - Initiate the reaction by adding $\gamma^{32}\text{P}$ ATP.
 - Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
 - Terminate the reaction by adding the kinase reaction termination buffer.
- Quantification of Phosphorylation:

- Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper.
- Wash the paper multiple times with phosphoric acid to remove unincorporated [γ -³²P]ATP.
- Place the washed paper into a scintillation vial with scintillation fluid.
- Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

- Data Analysis:
 - Compare the PKC activity in the presence of **1-Palmitoyl-2-linoleoyl-rac-glycerol** to control conditions (e.g., no DAG, PS alone). An increase in radioactive signal indicates PKC activation by the diacylglycerol.

This technical guide provides foundational information for researchers and professionals working with **1-Palmitoyl-2-linoleoyl-rac-glycerol**. The provided data and methodologies offer a starting point for further investigation into the specific roles and applications of this important signaling lipid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Palmitoyl-2-linoleoyl-rac-glycerol | C37H68O5 | CID 54327406 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Diacylglycerol Signaling Pathway in Pancreatic β -Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 3. slideshare.net [slideshare.net]
- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]

- 6. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]
- 8. pnas.org [pnas.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Palmitoyl-2-linoleoyl-rac-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13849139#1-palmitoyl-2-linoleoyl-rac-glycerol-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com